2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy-
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Overview
Description
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- is an organic compound with the molecular formula C₅H₄Cl₂O₂ and a molecular weight of 166.99 g/mol It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxy-2-cyclopentenone. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-4-oxocyclopent-2-en-1-one.
Reduction: Formation of 2,3-dichloro-4-hydroxycyclopentanol.
Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxy-2-cyclopentenone: Similar structure but without the chlorine atoms, leading to different reactivity and applications.
2,3-Dichloro-4-hydroxycyclopent-2-en-1-one: A closely related compound with similar properties and applications.
Uniqueness
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H4Cl2O2 |
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Molecular Weight |
166.99 g/mol |
IUPAC Name |
2,3-dichloro-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4Cl2O2/c6-4-2(8)1-3(9)5(4)7/h2,8H,1H2 |
InChI Key |
WJOILQMNEVLQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(C1=O)Cl)Cl)O |
Origin of Product |
United States |
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